(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate
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Overview
Description
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is a chemical compound that features a thiazole ring substituted with a chlorine atom and a nitrobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of 4-aminobenzoate derivatives.
Reduction: Formation of 4-nitrobenzoic acid.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group may also play a role in generating reactive oxygen species, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-chloromethylthiazole: Similar structure but lacks the nitrobenzoate ester group.
4-nitrobenzyl chloride: Contains the nitrobenzoate moiety but lacks the thiazole ring.
Thiazole derivatives: Various thiazole-based compounds with different substituents.
Uniqueness
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate is unique due to the combination of the thiazole ring and the nitrobenzoate ester group. This combination imparts specific chemical properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4S/c12-11-13-5-9(19-11)6-18-10(15)7-1-3-8(4-2-7)14(16)17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAXXUCUMQSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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